

# Preparation of Entinostat Analogs Using Benzamide Intermediates: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name:	2-Amino-N-[3-(dimethylamino)propyl]benzamide
CAS No.:	6725-12-8
Cat. No.:	B3149429

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## Abstract

Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs) that has shown significant promise in clinical trials for the treatment of various cancers.[1][2] As a synthetic benzamide derivative, its structure serves as a valuable scaffold for the development of novel analogs with improved therapeutic properties.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Entinostat analogs utilizing key benzamide intermediates. We present a detailed, field-proven protocol for the synthesis of Entinostat, which can be readily adapted for the creation of a diverse library of analogs. The causality behind experimental choices, self-validating system checks, and in-depth characterization are emphasized to ensure scientific integrity and reproducibility.

## Introduction: The Therapeutic Potential of Entinostat and its Analogs

Entinostat (also known as MS-275 or SNDX-275) is a member of the benzamide class of HDAC inhibitors, which selectively target class I HDACs (HDAC1, 2, and 3).[3] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[3] In many cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes.[3] By inhibiting these enzymes, Entinostat restores histone acetylation, reactivates silenced genes, and consequently induces cell cycle arrest, apoptosis, and differentiation in cancer cells.[3][5]

The clinical development of Entinostat, particularly in combination with other anti-cancer agents, has highlighted the potential of this therapeutic class.[2][6] This has spurred significant interest in the synthesis of Entinostat analogs to explore structure-activity relationships (SAR) and develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The modular nature of the Entinostat structure, featuring a central benzamide core, a zinc-binding group, and a capping group, makes it an ideal candidate for analog synthesis.[7] This guide focuses on a robust synthetic strategy centered around a key benzamide intermediate, providing a versatile platform for the generation of novel HDAC inhibitors.

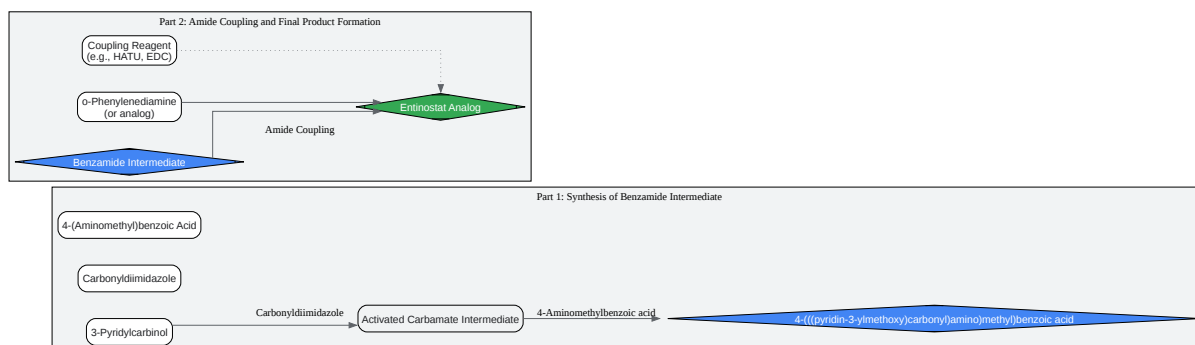
## The Synthetic Strategy: A Modular Approach via a Benzamide Intermediate

The synthesis of Entinostat and its analogs can be efficiently achieved through a convergent approach that joins two key fragments: a substituted benzoic acid and a substituted o-phenylenediamine. The central benzamide intermediate, 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, serves as a versatile building block, incorporating the "capping group" of the final molecule. This intermediate is then coupled with a variety of o-phenylenediamine derivatives, which provide the "zinc-binding group," to generate a library of Entinostat analogs.

This strategy offers several advantages:

- **Modularity:** It allows for the easy variation of the o-phenylenediamine component, enabling the rapid exploration of SAR at the zinc-binding end of the molecule.
- **Efficiency:** The key benzamide intermediate can be prepared in bulk and then coupled with different amines, streamlining the synthesis of multiple analogs.
- **Convergent Synthesis:** The final product is assembled from two pre-synthesized fragments, which generally leads to higher overall yields compared to a linear synthesis.

The overall synthetic workflow is depicted in the following diagram:



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Caption: Synthetic workflow for Entinostat analogs.

## Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of Entinostat. This protocol can be adapted for the synthesis of various analogs by substituting the o-phenylenediamine with a desired derivative in the final step.

### Part 1: Synthesis of the Benzamide Intermediate: 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

This intermediate is synthesized in a one-pot reaction from 3-pyridylcarbinol and 4-(aminomethyl)benzoic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent. CDI is a mild and effective reagent for forming carbamates and avoids the need for harsh activating agents.

Materials and Reagents:

- 3-Pyridylcarbinol (Pyridine-3-methanol)
- 1,1'-Carbonyldiimidazole (CDI)
- 4-(Aminomethyl)benzoic acid
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel

Procedure:

- Activation of 3-Pyridylcarbinol:
  - In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole (1.1 equivalents) in anhydrous THF.
  - To this stirring solution, add a solution of 3-pyridylcarbinol (1.0 equivalent) in anhydrous THF dropwise at room temperature.
  - Stir the reaction mixture at room temperature for 1-2 hours. The formation of the activated carbamate intermediate can be monitored by Thin Layer Chromatography (TLC).
- Formation of the Benzamide Intermediate:
  - In a separate flask, prepare a suspension of 4-(aminomethyl)benzoic acid (1.0 equivalent) in anhydrous THF.
  - Add the suspension of 4-(aminomethyl)benzoic acid to the reaction mixture containing the activated carbamate intermediate.
  - Stir the reaction mixture at room temperature for 12-18 hours.
- Work-up and Isolation:
  - After the reaction is complete (as indicated by TLC), quench the reaction by adding water.
  - Acidify the mixture to pH 3-4 with 1M HCl. This will protonate the pyridine nitrogen and facilitate the precipitation of the product.
  - A white precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

- To further purify the product, the precipitate can be suspended in ethyl acetate, stirred vigorously, and filtered again to remove any impurities soluble in the organic solvent.
- Dry the isolated white solid under vacuum to yield 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid.

Characterization Data for 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid:

Parameter	Expected Value
Appearance	White to off-white solid
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ (ppm): 12.8 (s, 1H, COOH), 8.58 (s, 1H), 8.52 (d, 1H), 7.95 (t, 1H), 7.88 (d, 2H), 7.78 (d, 1H), 7.38 (dd, 1H), 7.32 (d, 2H), 5.08 (s, 2H), 4.28 (d, 2H)
Mass Spectrometry (ESI+)	m/z: 287.1 [M+H] <sup>+</sup>

## Part 2: Amide Coupling to Synthesize Entinostat

The final step involves the amide coupling of the benzamide intermediate with o-phenylenediamine. Various coupling reagents can be used for this transformation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).<sup>[2][8]</sup> HATU is often preferred for its high efficiency and low rate of side reactions.<sup>[2]</sup>

Materials and Reagents:

- 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid
- o-Phenylenediamine
- HATU (or EDC/HOBt)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Ethyl acetate
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer

#### Procedure:

- Amide Coupling Reaction:
  - In a dry round-bottom flask under an inert atmosphere, dissolve 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (1.0 equivalent) in anhydrous DMF.
  - Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
  - Add a solution of o-phenylenediamine (1.2 equivalents) in anhydrous DMF to the reaction mixture.
  - Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
- Work-up and Purification:
  - Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
  - Combine the organic layers and wash successively with saturated  $\text{NaHCO}_3$  solution, water, and brine.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford pure Entinostat.

#### Characterization Data for Entinostat:

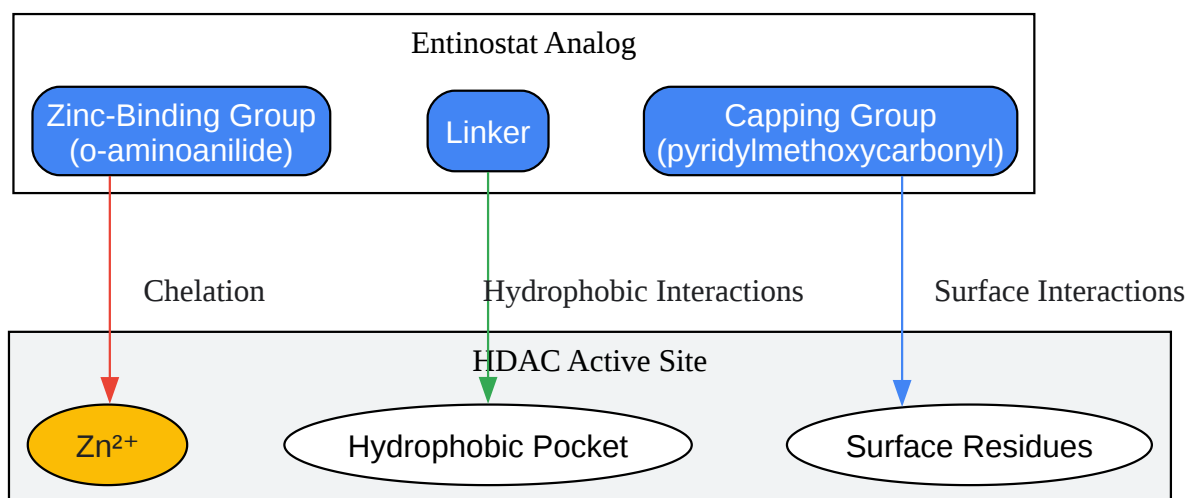
Parameter	Expected Value
Appearance	White to off-white solid
$^1\text{H}$ NMR ( $\text{DMSO-d}_6$ )	$\delta$ (ppm): 9.61 (s, 1H), 8.59 (s, 1H), 8.53 (d, 1H), 7.93 (d, 2H), 7.78 (d, 1H), 7.3-7.5 (m, 3H), 7.17 (d, 1H), 6.97 (t, 1H), 6.78 (d, 1H), 6.60 (t, 1H), 5.10 (s, 2H), 4.86 (s, 2H), 4.28 (d, 2H)[3]
Mass Spectrometry (ESI+)	m/z: 377.2 $[\text{M}+\text{H}]^+$

## Mechanism of Action: How Entinostat Analogs Inhibit HDACs

Entinostat and its analogs exert their therapeutic effect by inhibiting the activity of class I histone deacetylases. The general structure of these benzamide-based inhibitors consists of three key pharmacophoric features that are crucial for their interaction with the HDAC enzyme:

- **Zinc-Binding Group (ZBG):** The o-aminoanilide moiety at one end of the molecule chelates the zinc ion ( $\text{Zn}^{2+}$ ) present in the active site of the HDAC enzyme. This interaction is critical for anchoring the inhibitor and blocking the catalytic activity of the enzyme.
- **Linker Region:** A flexible linker connects the ZBG to the capping group and occupies the hydrophobic channel of the HDAC active site.
- **Capping Group:** The substituted phenyl ring and the pyridylmethoxycarbonyl moiety at the other end of the molecule interact with the rim of the active site, contributing to the inhibitor's potency and selectivity.

The following diagram illustrates the interaction of an Entinostat analog with the HDAC active site:



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Caption: Interaction of an Entinostat analog with the HDAC active site.

By systematically modifying each of these three components, researchers can fine-tune the properties of the inhibitor to achieve desired characteristics such as increased potency, improved selectivity for specific HDAC isoforms, and optimized pharmacokinetic properties. The synthetic protocol described in this application note provides a robust and flexible platform for such medicinal chemistry efforts.

## Conclusion

The preparation of Entinostat analogs via benzamide intermediates offers a powerful and versatile strategy for the discovery of novel HDAC inhibitors with potential therapeutic applications in oncology and other diseases. The detailed protocol provided herein, along with the rationale behind the synthetic choices and an overview of the mechanism of action, is intended to serve as a valuable resource for the scientific community. By leveraging this modular synthetic approach, researchers can efficiently generate and evaluate a wide range of

Entinostat analogs, ultimately contributing to the development of the next generation of epigenetic drugs.

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